molecular formula C17H16FI B12828559 9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene

9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene

Cat. No.: B12828559
M. Wt: 366.21 g/mol
InChI Key: DQMZLQLXESCLLP-UHFFFAOYSA-N
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Description

9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene is a halogenated fluorene derivative characterized by a fluorene backbone substituted with ethyl groups at the 9,9-positions, a fluorine atom at the 2-position, and an iodine atom at the 7-position.

Properties

Molecular Formula

C17H16FI

Molecular Weight

366.21 g/mol

IUPAC Name

9,9-diethyl-2-fluoro-7-iodofluorene

InChI

InChI=1S/C17H16FI/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3

InChI Key

DQMZLQLXESCLLP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)I)CC

Origin of Product

United States

Preparation Methods

The synthesis of 9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of fluorene followed by substitution reactions to introduce the ethyl, fluoro, and iodo groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding fluorenone derivatives or reduction to form dihydrofluorene derivatives.

    Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.

    Materials Science: The compound is explored for its potential in creating new materials with unique optical and electronic properties.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in organic electronics, the compound’s electronic properties are harnessed to facilitate charge transport and light emission. The presence of the fluoro and iodo groups can influence the compound’s reactivity and interaction with other molecules, making it a versatile component in chemical synthesis.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and substituents of 9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene with analogous fluorene derivatives:

Compound Name 9,9-Substituents 2-Substituent 7-Substituent Molecular Formula Molecular Weight Key Applications/Notes
This compound Diethyl (C₄) Fluoro Iodo C₁₇H₁₅FI ~438.75* Potential optoelectronic/pharma
2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene Diphenyl (C₁₂) Chloro Iodo C₂₅H₁₆ClI 478.75 Chemical/pharmaceutical industry
2,7-Diiodo-9,9-dioctyl-9H-fluorene Dioctyl (C₁₆) Iodo Iodo C₂₉H₄₀I₂ 642.44 Organic electronics
9,9-Dimethyl-2-nitro-9H-fluorene Dimethyl (C₂) Nitro H C₁₅H₁₃NO₂ 239.27 Pharmaceutical synthesis
2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene Diphenyl (C₁₂) Bromo Iodo C₂₅H₁₆BrI 523.20 High molecular weight halogenated intermediates

*Calculated based on analogous compounds.

Key Observations :

  • Substituent Effects :
    • 9,9-Substituents : Ethyl groups (C₄) balance steric bulk and solubility better than shorter methyl (C₂) or longer octyl (C₁₆) chains . Diphenyl substituents (C₁₂) increase rigidity and π-conjugation, favoring applications in charge-transport materials .
    • Halogenation : Fluoro substituents (electron-withdrawing) contrast with nitro groups (stronger electron withdrawal) or bromo/iodo (polarizable, heavy atoms) , influencing electronic properties and reactivity.

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